molecular formula C13H16O3S B3363728 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one CAS No. 1049873-22-4

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one

Cat. No. B3363728
CAS RN: 1049873-22-4
M. Wt: 252.33 g/mol
InChI Key: PDRBLTYVTKBWDL-UHFFFAOYSA-N
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Description

“1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one” is a chemical compound with the CAS number 1049873-22-4 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one” is C13H16O3S . The molecular weight is 252.33 .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Research has explored the synthesis of compounds with structural elements similar to "1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one," highlighting its potential applications in developing pharmaceutical intermediates and materials. For example, the study on the synthesis of 2-Phenyl(4-pyrrolidinylethoxyphenyl) ethan-1-one illustrates the importance of such compounds in creating antiosteoporosis drugs like Lasofoxifene, emphasizing the role of specific structural fragments in drug development (Guo Bao-guo, 2012). Similarly, the development of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes showcases a method for preparing compounds used in chemical and pharmaceutical fields, demonstrating the versatility of sulfonyl-containing compounds in synthesis applications (A. Aramini et al., 2003).

Material Development

The synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety illustrates how compounds with sulfonyl groups can be used to create materials with potential applications in various industries, including electronics and coatings (F. Abu-Shanab, 2006). This research highlights the role of sulfonyl and phenyl groups in the development of novel materials with unique properties.

Biological Applications

Studies on the asymmetric conversion of 1-Phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 into optically active alcohols demonstrate the potential of using specific structural motifs for producing chiral building blocks in organic synthesis, which are crucial for the pharmaceutical industry (Nie Yao, 2003). This research underscores the importance of molecular structure in achieving desired biological activity.

Advanced Chemical Reactions

The photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives provides insight into novel reaction pathways that can be facilitated by specific structural groups, such as the sulfone moiety, underlining the potential for developing new synthetic methodologies that could be applicable to a wide range of compounds, including those similar to "1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one" (Ryusei Ohkura et al., 2022).

properties

IUPAC Name

1-(4-cyclopentylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-10(14)11-6-8-13(9-7-11)17(15,16)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRBLTYVTKBWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271561
Record name 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one

CAS RN

1049873-22-4
Record name 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049873-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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